2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide
Description
2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-methoxyphenylthio group and a propargyl (prop-2-yn-1-yl) amine substituent. The 4-methoxyphenyl group enhances solubility and modulates electronic properties, while the propargyl moiety introduces reactivity for further functionalization.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C12H13NO2S/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h1,4-7H,8-9H2,2H3,(H,13,14) |
InChI Key |
JJKQAJBPRIKASS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-methoxythiophenol with propargylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the thioether linkage: 4-methoxythiophenol reacts with propargylamine in the presence of a base such as sodium hydroxide to form the thioether intermediate.
Acetylation: The thioether intermediate is then acetylated using acetic anhydride to yield 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Insights from Structural Comparisons
Substituent Effects: Electron-withdrawing groups (e.g., nitro in compound 3 ) enhance apoptotic activity, while electron-donating groups (e.g., methoxy in 9m ) improve solubility and target affinity. Heterocyclic cores (e.g., triazinoindole in compound 26 or benzothiazole in 3.1.3 ) significantly influence potency by enabling π-π stacking and hydrogen bonding with biological targets.
Biological Activity Trends :
- Propargyl-containing analogs (e.g., the target compound) are understudied compared to allyl or aryl variants but offer unique reactivity for prodrug strategies.
- Thiadiazole and thiazole derivatives (e.g., compounds 3 and 3.1.3 ) exhibit superior Akt and kinase inhibition, critical for anticancer applications.
Synthetic Accessibility :
- Bromo- and chloro-substituted analogs (e.g., compound 26 ) require harsh conditions for coupling, whereas methoxy derivatives (e.g., 9m ) are synthesized more efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
